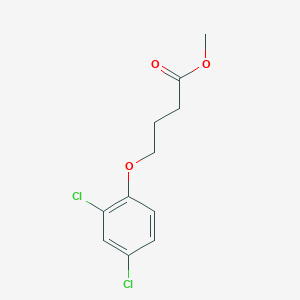

Methyl 4-(2,4-dichlorophenoxy)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXSNMCGZZWMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171872 | |

| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18625-12-2 | |

| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018625122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DB-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(2,4-dichlorophenoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(2,4-dichlorophenoxy)butanoate, a compound of interest in agrochemical and pharmaceutical research. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Introduction

This compound is the methyl ester derivative of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a selective systemic herbicide. The ester form is often utilized in research to study controlled-release mechanisms and to serve as an intermediate in the synthesis of more complex molecules. A thorough understanding of its synthesis and physicochemical properties is crucial for its effective application in research and development.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-(2,4-dichlorophenoxy)butanoic acid, via a Williamson ether synthesis. The second step is the esterification of the carboxylic acid to yield the final methyl ester.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-DB Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-DB methyl ester, a significant compound in various scientific domains. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed data, experimental methodologies, and visual representations of analytical workflows.

Core Physicochemical Data

The fundamental physicochemical properties of 2,4-DB methyl ester have been compiled from various sources and are presented in a structured format for clarity and ease of comparison.

| Property | Value | Source(s) |

| Chemical Name | Methyl 4-(2,4-dichlorophenoxy)butanoate | [1][2] |

| Synonyms | 2,4-DB methyl ester, Methyl 4-(2,4-dichlorophenoxy)butyrate | [1] |

| CAS Number | 18625-12-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | [1][3][4][6] |

| Molecular Weight | 263.12 g/mol | [3][4][6][7] |

| Physical State | Solid | [8] |

| Melting Point | Not Available (for pure compound) -93.9 °C (for a 100 µg/mL solution in Methanol) | [2][4][5][6] |

| Boiling Point | 153 °C (307 °F) | [4][6] |

| Solubility | DMSO (Slightly, Sonicated), Water (Slightly, Heated), Methanol | [3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of organic compounds like 2,4-DB methyl ester.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of the crystalline 2,4-DB methyl ester is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated gently. An initial rapid heating can be done to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).[5][9][10]

Determination of Boiling Point

The boiling point is a key characteristic of a liquid compound.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

Sample Preparation: A small amount of liquid 2,4-DB methyl ester (if in liquid form) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is heated gently in a heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][3][7][11][12]

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application and formulation.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

Sample Addition: A small, accurately weighed amount of 2,4-DB methyl ester (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer or by flicking the tube) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.

-

Quantitative Determination (Optional): To determine the quantitative solubility, small, incremental amounts of the solute are added to a fixed volume of solvent until saturation is reached (i.e., no more solute dissolves). The total mass of the dissolved solute is then used to calculate the solubility in units such as g/L or mg/mL.[4][13][14][15]

Analytical Workflow Visualization

The analysis of 2,4-DB methyl ester, particularly in environmental or biological samples, often involves chromatographic techniques coupled with mass spectrometry. The following diagram illustrates a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the identification and quantification of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. accustandard.com [accustandard.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. accustandard.com [accustandard.com]

- 7. byjus.com [byjus.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

Spectroscopic Analysis of Methyl 4-(2,4-dichlorophenoxy)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(2,4-dichlorophenoxy)butanoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~4.10 | t | 2H | -O-CH₂- |

| ~3.65 | s | 3H | -O-CH₃ |

| ~2.50 | t | 2H | -C(=O)-CH₂- |

| ~2.10 | p | 2H | -CH₂-CH₂-CH₂- |

Note: These are predicted values and may vary slightly from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~173.5 | C=O |

| ~152.0 | Ar-C-O |

| ~129.5 | Ar-C |

| ~127.0 | Ar-C |

| ~125.0 | Ar-C-Cl |

| ~122.5 | Ar-C-Cl |

| ~115.0 | Ar-C |

| ~67.0 | -O-CH₂- |

| ~51.5 | -O-CH₃ |

| ~30.0 | -C(=O)-CH₂- |

| ~24.5 | -CH₂-CH₂-CH₂- |

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched literature. The following data is for the structurally related compound, 2,4-D methyl ester, and is provided for comparative purposes.

Table 3: IR Spectroscopic Data for 2,4-D methyl ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | m | C-H stretch (aliphatic) |

| ~1750 | s | C=O stretch (ester) |

| ~1600-1450 | m | C=C stretch (aromatic) |

| ~1250 | s | C-O stretch (ester) |

| ~1100 | m | C-O stretch (ether) |

| ~850-800 | s | C-Cl stretch |

s = strong, m = medium

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 262 | Low | [M]⁺ (Molecular Ion) |

| 162 | High | [Cl₂C₆H₃O]⁺ |

| 101 | Base Peak | [C₅H₉O₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

1.2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

1.3. ¹³C NMR Acquisition:

-

The same sample prepared for ¹H NMR can be used.

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

2.2. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

3.1. Sample Introduction:

-

For a volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Inject the solution into the instrument.

3.2. Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

3.3. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

The Dawn of Selective Weed Control: A Technical Review of the Discovery of Phenoxy Herbicides

Abstract: The discovery of phenoxy herbicides in the early 1940s marked a pivotal moment in agricultural history, launching the modern era of chemical weed control. These synthetic auxins, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were the first compounds capable of selectively killing broadleaf weeds in monocotyledonous crops like cereals and grasses. This technical guide provides a comprehensive literature review of their discovery, detailing the parallel research efforts in the United Kingdom and the United States, the key chemical syntheses, the foundational experiments that revealed their herbicidal properties, and the early understanding of their mechanism of action. This review is intended for researchers and scientists in agriculture, plant science, and drug development, offering a structured overview of this transformative scientific advancement.

Scientific Background: The Role of Auxins

The journey to phenoxy herbicides began with research into natural plant growth regulators, specifically auxins. The term "auxin," from the Greek auxein (to increase), was first used in 1926 to describe the compound responsible for phototropism in oat coleoptiles.[1] This compound was later identified as indole-3-acetic acid (IAA), the primary native auxin in plants.[1]

IAA is a phytohormone that, at low concentrations, controls a vast array of developmental processes, including cell enlargement, division, and differentiation.[1] However, early researchers like William G. Templeman at Imperial Chemical Industries (ICI) observed that applying IAA at high concentrations could inhibit and ultimately stop plant growth, effectively killing the plant.[2] This finding was crucial, as it established the principle that a growth promoter could act as a lethal agent when supplied in excess. The main drawback of IAA as a potential herbicide was its rapid breakdown by plants, which have natural systems to regulate its concentration.[3] This led researchers to seek more stable synthetic analogues that could mimic IAA's effects but persist long enough to be lethal.[2][3]

A Synchronous Discovery: Parallel Research in the UK and USA

The development of phenoxy herbicides is a remarkable case of multiple, independent discovery by four groups of scientists working under the secrecy of World War II.[2][4][5] This parallel research was driven by the wartime need to increase food production by controlling crop-destroying weeds.[2][6][7]

The UK Efforts:

-

Imperial Chemical Industries (ICI) at Jealott's Hill: Led by William G. Templeman, this group expanded on the initial findings with IAA. They synthesized and tested numerous related compounds, discovering that (4-chloro-2-methylphenoxy)acetic acid (MCPA) was highly effective at killing broadleaf weeds without harming cereals.[2][4]

-

Rothamsted Experimental Station: A team including Philip S. Nutman and associates was also investigating plant hormones and their effects.[2][4][5] Their work contributed to the understanding of the biological activity of these new compounds.

The US Efforts:

-

University of Chicago and the USDA: A collaboration between Ezra Kraus, John W. Mitchell, and others explored various growth-regulating compounds.[2][4][5] Their work was instrumental in understanding the herbicidal potential of 2,4-D.

-

American Chemical Paint Company: Franklin D. Jones and his team also independently discovered the herbicidal properties of 2,4-D.[2][4][5]

The first synthesis of 2,4-D was not by these agricultural research groups but was published in 1941 by Robert Pokorny, an industrial chemist.[2][8][9] However, its biological activity and potential as a selective herbicide were uncovered by the aforementioned teams. Due to wartime secrecy, the first scientific publication on 2,4-D's herbicidal use did not appear until 1944, and it was commercially released in 1945 by the American Chemical Paint Company under the brand name "Weedone".[2][4]

Core Chemical Compounds and Synthesis

The two foundational phenoxy herbicides were 2,4-D and MCPA. Their chemical structures bear a resemblance to IAA, which is key to their biological activity.

Synthesis: The synthesis of 2,4-D, as first described by Pokorny in 1941, is a straightforward process.[8][9][10] It is manufactured from the reaction of 2,4-dichlorophenol with chloroacetic acid.[2][8] The 2,4-dichlorophenol is itself produced via the chlorination of phenol.[2]

Table 1: Key Phenoxy Herbicide Compounds

| Compound | Chemical Name | Chemical Formula | Molar Mass | Key Discovery Group(s) |

|---|---|---|---|---|

| 2,4-D | (2,4-Dichlorophenoxy)acetic acid | C₈H₆Cl₂O₃ | 221.04 g/mol | Kraus/Mitchell (USDA), Jones (ACPC) |

| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | 200.62 g/mol | Templeman (ICI) |

| 2,4,5-T | (2,4,5-Trichlorophenoxy)acetic acid | C₈H₅Cl₃O₃ | 255.48 g/mol | US Research Groups |

Experimental Protocols and Early Findings

While the original detailed laboratory notebooks are not available, descriptions of the early experiments provide a clear picture of the methodologies used. The primary goal was to assess the effects of these new synthetic compounds on different plant types.

Generalized Experimental Protocol (Greenhouse/Field Plot Assay):

-

Plant Selection: Both a monocot crop (e.g., wheat, oats, corn) and a variety of common broadleaf weeds (e.g., wild mustard, bindweed) were selected for testing.[2][11]

-

Compound Preparation: The phenoxyacetic acid derivatives were formulated as salts or esters to facilitate application, typically dissolved in water or an oil-based carrier.[6]

-

Application: The solutions were applied as a post-emergent spray to the foliage of the test plants at various concentrations. Application rates were critical; early successful trials used less than one pound per acre.[11]

-

Observation and Data Collection: Plants were observed over several days to weeks. Key qualitative data included morphological changes such as stem and leaf curling (epinasty), tissue proliferation (callus growth), and eventual necrosis and death.[3] Quantitative data would have included the percentage of weeds controlled and any signs of damage (phytotoxicity) to the crop at each application rate.

-

Selectivity Assessment: The primary endpoint was determining the concentration at which the compound provided maximum weed control with minimal or no injury to the desired crop, thus establishing its selective action.[2][12]

A landmark early publication by Hamner and Tukey in 1944 detailed the selective herbicidal action of 2,4-D, demonstrating its effectiveness on bindweed in a field setting.[5] These experiments confirmed that phenoxy compounds could revolutionize weed control by replacing the hoe.[2]

Early Understanding of the Mechanism of Action

The herbicidal action of phenoxy compounds was quickly understood to be a result of their function as synthetic auxins.[2][13][14] Unlike natural IAA, which plants can metabolize and control, synthetic auxins like 2,4-D and MCPA are more stable and overwhelm the plant's regulatory systems.[3][15]

The proposed mechanism involved several key steps:

-

Absorption and Translocation: The herbicide is absorbed through the leaves and roots and is translocated throughout the plant, primarily to areas of active growth (meristems).[2][6][14]

-

Hormonal Imbalance: The compound mimics IAA, binding to auxin receptors and initiating a cascade of auxin-like responses.

-

Uncontrolled Growth: This leads to unregulated and unsustainable growth. The plant's normal developmental processes are disrupted, resulting in tissue proliferation in the stems, epinasty, and the formation of adventitious roots.[2][3] This chaotic growth crushes the phloem, disrupting nutrient transport.[3]

-

Metabolic Disruption and Death: The plant exhausts its metabolic reserves trying to sustain the uncontrolled growth, leading to senescence and eventual death. Downstream effects, such as the overproduction of other hormones like ethylene and abscisic acid (ABA), were later identified as contributing factors to the lethal phytotoxicity.[15]

The selectivity of phenoxy herbicides arises from anatomical and physiological differences between broadleaf plants (dicots) and grasses (monocots). Monocots are generally more tolerant, possibly due to differences in vascular structure, translocation, or metabolism of the herbicide.[3][11]

Conclusion

The discovery of phenoxy herbicides was a transformative event, born from fundamental research into plant hormones and accelerated by the pressures of World War II. The independent, parallel work of research teams in the UK and US culminated in the development of 2,4-D and MCPA, the first selective, systemic herbicides.[2][4][5] These compounds provided farmers with an inexpensive and effective tool to manage broadleaf weeds, dramatically increasing crop yields and revolutionizing agricultural production.[11][16] The study of their chemistry, mode of action, and efficacy not only established the foundation of modern weed science but also provided a paradigm for the development of countless herbicides that followed.[7][17]

References

- 1. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. researchgate.net [researchgate.net]

- 5. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. deq.mt.gov [deq.mt.gov]

- 7. researchgate.net [researchgate.net]

- 8. acs.org [acs.org]

- 9. nal.usda.gov [nal.usda.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 12. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 13. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. asacim.org.ar [asacim.org.ar]

An In-Depth Technical Guide to the Biological Activity of 2,4-DB and its Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and its ester derivatives. It delves into their mechanism of action, metabolic fate in plants, and the factors influencing their herbicidal efficacy and selectivity. This document synthesizes quantitative data, details experimental protocols, and provides visual representations of key biological pathways and workflows to support research and development in the fields of agriculture and weed science.

Introduction

2,4-DB is a selective, systemic, hormone-type herbicide used for the post-emergence control of broadleaf weeds in various crops, most notably legumes like alfalfa and peanuts, as well as in cereals and grasslands.[1] Its selectivity is not inherent to the molecule itself but is a result of differential metabolism in tolerant and susceptible plant species. 2,4-DB is a pro-herbicide, meaning it is converted into a more phytotoxic compound within the target plant. This guide will explore the chemical and biological processes that underpin the herbicidal activity of 2,4-DB and its commonly used ester formulations.

Mechanism of Action: From Pro-Herbicide to Potent Auxin

The herbicidal action of 2,4-DB is a two-step process involving metabolic activation followed by the disruption of hormonal signaling.

Step 1: Metabolic Activation via β-Oxidation

2,4-DB itself possesses little to no intrinsic herbicidal activity. Its efficacy is dependent on its conversion to 2,4-dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin herbicide, within susceptible plants. This conversion occurs through the process of β-oxidation, a metabolic pathway that breaks down fatty acids. In this pathway, the butyric acid side chain of 2,4-DB is shortened by two carbon units, yielding 2,4-D.

The selectivity of 2,4-DB arises from the differing rates of β-oxidation between crop and weed species. Many broadleaf weeds rapidly convert 2,4-DB to 2,4-D, leading to a toxic accumulation of the active herbicide. In contrast, tolerant crops such as alfalfa and clover metabolize 2,4-DB to 2,4-D at a much slower rate, preventing the buildup of phytotoxic concentrations.

Figure 1. Metabolic Activation of 2,4-DB

Step 2: Auxin Mimicry and Disruption of Plant Growth

Once formed, 2,4-D acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and other members of the AFB (AUXIN SIGNALING F-BOX) family. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins.

The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the activation of Auxin Response Factors (ARFs), which in turn regulate the transcription of numerous genes involved in plant growth and development. The uncontrolled and sustained activation of these pathways by the synthetic auxin 2,4-D leads to a cascade of detrimental effects in susceptible plants, including epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, plant death.

Figure 2. 2,4-D Auxin Signaling Pathway

Ester Formulations and Their Impact on Activity

2,4-DB and 2,4-D are often formulated as esters to enhance their herbicidal activity. Common examples include ethyl, butyl, and ethylhexyl esters.

-

Increased Absorption: Ester formulations are more lipophilic (fat-soluble) than their acid or amine salt counterparts. This property allows them to penetrate the waxy cuticle of plant leaves more effectively, leading to faster and more efficient absorption.[2][3][4]

-

Enhanced Efficacy: Due to their improved uptake, ester formulations are generally considered more potent or "hotter" than amine formulations and can provide better weed control, especially under cool weather conditions.[2][3][4]

-

Volatility: A significant drawback of ester formulations is their higher volatility compared to amine salts.[2][4] Shorter-chain esters (e.g., ethyl, butyl) are more volatile than longer-chain "low-volatile" esters (e.g., ethylhexyl).[2] This volatility can lead to off-target movement of the herbicide vapor, potentially causing damage to sensitive non-target crops and plants.[4]

Quantitative Analysis of Herbicidal Activity

The efficacy of 2,4-DB and its esters is quantified through various metrics, including weed control efficiency and growth reduction (GR₅₀) or effective dose (ED₅₀) values. The following tables summarize available quantitative data.

Table 1: Weed Control Efficacy of 2,4-D Ethyl Hexyl Ester (EHE) 60% EC

| Treatment Dose (kg a.i./ha) | Weed Density (No./m²) at 40 DAA | Total Weed Dry Matter (g/m²) at 40 DAA | Weed Control Efficiency (%) at 40 DAA |

| 1.296 | 32.50 | 28.02 | 86.43 |

| 1.152 | Not specified | Not specified | 84.96 |

| Unweeded Control | 156.52 | Not specified | 0 |

Data sourced from a study on non-crop areas. DAA = Days After Application.[5]

Table 2: Comparative Injury of 2,4-D Formulations on Sensitive Cotton

| 2,4-D Formulation | Injury (%) from Volatility at 48 hours |

| Ester (LV4) | 76 |

| Amine (Weedar 64) | 14 |

| Choline | 5 |

Data from a field study using sensitive cotton as a bio-indicator for off-target movement.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2,4-DB and its esters.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is adapted from standard methods for testing herbicide resistance and efficacy.[7]

Objective: To determine the dose-response of a target weed species to different formulations of 2,4-DB esters.

Materials:

-

Seeds of the target weed species (e.g., Chenopodium album).

-

Pots (10-15 cm diameter) filled with a standardized soil or potting mix.

-

Herbicide formulations of 2,4-DB esters.

-

Precision bench sprayer with flat-fan nozzles.

-

Growth chamber or greenhouse with controlled temperature and light conditions.

-

Balance for weighing plant biomass.

Procedure:

-

Plant Cultivation: Sow 10-15 seeds of the target weed species in each pot. After emergence, thin the seedlings to a uniform number (e.g., 4-5 plants per pot).

-

Growth: Grow the plants in a controlled environment (e.g., 22/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[5][7]

-

Herbicide Preparation: Prepare a series of herbicide concentrations for each 2,4-DB ester formulation to be tested. Include a non-treated control (sprayed with water and any adjuvant used in the herbicide formulations).

-

Application: Calibrate the precision bench sprayer to deliver a specific volume (e.g., 200-300 L/ha).[7] Apply the different herbicide doses to the plants. Arrange pots in a randomized complete block design with 3-4 replications per treatment.

-

Incubation: Return the treated plants to the controlled environment and water as needed, avoiding overhead watering immediately after application.

-

Data Collection: After a set period (e.g., 21 days), visually assess plant injury using a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass from each pot, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

-

Data Analysis: Calculate the percent biomass reduction relative to the non-treated control. Use a statistical software package to perform a regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth).

Figure 3. Workflow for Whole-Plant Bioassay

Analysis of 2,4-DB and 2,4-D in Plant Tissue by HPLC-UV

This protocol provides a general framework for the extraction and quantification of 2,4-DB and its metabolite 2,4-D from plant tissue.[3][8]

Objective: To quantify the uptake and metabolic conversion of 2,4-DB to 2,4-D in plant tissue over time.

Materials:

-

Plant tissue (treated with 2,4-DB).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction solvent (e.g., methanol or acetonitrile).

-

Solid Phase Extraction (SPE) cartridges for sample cleanup.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile phase solvents (e.g., acetonitrile and acidified water).

-

Analytical standards of 2,4-DB and 2,4-D.

Procedure:

-

Sample Collection and Preparation: Harvest plant tissue at designated time points after treatment. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.[3]

-

Extraction: Weigh the powdered tissue and extract with a suitable volume of cold extraction solvent. Vortex or sonicate the mixture to ensure efficient extraction. Centrifuge the sample and collect the supernatant.

-

Sample Cleanup (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds. Elute the analytes (2,4-DB and 2,4-D) with an appropriate solvent.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

HPLC Analysis:

-

Column: XDB-C18 (4.6 mm I.D. × 250 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient elution is typically used. For example, Solvent A: 0.1% formic acid in water; Solvent B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 230 nm.

-

Injection Volume: 5-20 µL.

-

-

Quantification: Prepare a calibration curve using analytical standards of 2,4-DB and 2,4-D. Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

Conclusion

2,4-DB and its esters are effective pro-herbicides whose selectivity is primarily governed by the differential metabolism in target weeds versus tolerant crops. The conversion to the potent auxin mimic, 2,4-D, leads to lethal growth disruption in susceptible species. Ester formulations enhance the uptake and efficacy of the herbicide but also increase the risk of off-target volatility. A thorough understanding of these biological and chemical properties, supported by robust quantitative data and standardized experimental protocols, is essential for the development of effective and safe weed management strategies. This guide provides a foundational resource for researchers and professionals working to optimize the use of these important agricultural tools.

References

- 1. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]

- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 3. ag.purdue.edu [ag.purdue.edu]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. dl.astm.org [dl.astm.org]

- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 8. researchgate.net [researchgate.net]

Environmental Fate and Degradation of 2,4-DB Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of 2,4-DB methyl ester, a phenoxy herbicide. Due to a notable scarcity of direct studies on the methyl ester form, this document synthesizes available data on closely related 2,4-D esters and the subsequent, well-documented degradation of its principal metabolites, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 2,4-dichlorophenoxyacetic acid (2,4-D). The primary degradation pathway for 2,4-DB methyl ester is initiated by rapid hydrolysis to 2,4-DB. In susceptible plants, 2,4-DB is then converted via β-oxidation to the phytotoxic 2,4-D. This guide details the processes of hydrolysis, photolysis, and microbial degradation that govern the environmental persistence and transformation of these compounds. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols from key studies are provided. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core processes.

Introduction

2,4-DB methyl ester is an ester formulation of the selective systemic herbicide 2,4-DB. Ester formulations are often utilized for their enhanced penetration of plant cuticles.[1] Upon entering the environment or plant tissues, these esters are generally expected to undergo rapid transformation.[2][3] Understanding the environmental fate of 2,4-DB methyl ester is crucial for assessing its potential ecological impact and for the development of effective and safe herbicidal products. This guide will focus on the key degradation pathways: hydrolysis, photolysis, and metabolism in soil and plants.

Primary Degradation Pathway: Hydrolysis

The initial and most critical step in the environmental degradation of 2,4-DB methyl ester is hydrolysis, which cleaves the ester bond to form 2,4-DB and methanol. This process can be both chemical and biological in nature.

Abiotic Hydrolysis

In aqueous environments and soil, 2,4-D esters are known to hydrolyze to the parent acid.[2] The rate of this hydrolysis is dependent on pH, with faster degradation occurring under alkaline conditions.[2] In neutral and acidic waters, the conversion of 2,4-D esters to the anionic form via hydrolysis is slower.[2]

Biotic Hydrolysis (in planta)

Within plant tissues, esterases rapidly convert 2,4-D esters to the corresponding acid.[1] This is a bioactivation step, as the acid form is typically the more biologically active molecule.[1]

Quantitative Data on Degradation

The following tables summarize the available quantitative data on the degradation of 2,4-D esters and their subsequent metabolites. It is important to note the limited specific data for 2,4-DB methyl ester.

Table 1: Hydrolysis and Photolysis of 2,4-D Esters

| Compound | Process | Half-life | Conditions | Reference |

| 2,4-D Esters | Hydrolysis | Typically within one day | pH dependent | [2] |

| 2,4-D Esters | Photolysis | 5 minutes | Laboratory conditions | [4] |

| 2,4-DB | Photodegradation | Initial quantum yield of 0.11-0.17 | 308 nm exposure in the presence of Fe(III) complexes | [5] |

Table 2: Soil and Water Degradation of 2,4-D

| Compound | Process | Half-life | Conditions | Reference |

| 2,4-D | Field Dissipation in Soil | 59.3 days | - | [2] |

| 2,4-D | Aerobic Soil Metabolism | 66 days | - | [2] |

| 2,4-D | Soil Degradation | < 7 days | Microbial breakdown | [6] |

| 2,4-D | Aquatic Sediment (Butoxyethyl ester) | 186 days | - | [7] |

Degradation Pathways

The overall degradation of 2,4-DB methyl ester is a multi-step process, beginning with the ester hydrolysis, followed by the metabolism of 2,4-DB and 2,4-D.

Hydrolysis of 2,4-DB Methyl Ester

Caption: Initial hydrolysis of 2,4-DB methyl ester.

Metabolism of 2,4-DB to 2,4-D in Plants

In susceptible plants, 2,4-DB is converted to the phytotoxic 2,4-D through the process of β-oxidation, where the butyric acid side chain is shortened by two carbons.[8][9] Leguminous plants, which are often tolerant to 2,4-DB, carry out this process at a much slower rate.[8]

Caption: Bioactivation of 2,4-DB to 2,4-D in plants.

Microbial Degradation of 2,4-D in Soil

The primary mechanism for the breakdown of 2,4-D in soil is microbial degradation.[2][4] The process typically involves the removal of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP), followed by ring cleavage to produce aliphatic acids like succinic acid.[2]

Caption: Microbial degradation pathway of 2,4-D in soil.

Experimental Protocols

Plant Metabolism of 2,4-D Esters (Radiolabeling Study)

This protocol is based on a study investigating the hydrolysis of 2,4-D isopropyl ester in barley plants.[1]

-

Test Substance: Isopropyl ester of 2,4-D tagged in two locations: (1) on the carboxyl position and (2) on the alcohol chain. A solution of carboxyl-labeled 2,4-D acid was used for comparison.

-

Test System: Solution-cultured barley plants with six expanded leaves.

-

Application: 10 microliters of a solution containing 0.1 microcurie of the test substance was applied to the third or sixth leaf of each plant.

-

Incubation: The treated plants were maintained for two days.

-

Analysis: The plants were freeze-dried and subjected to autoradiography to visualize the translocation and localization of the radiolabeled compounds. The differential movement of the carboxyl and alcohol labels provides evidence of ester hydrolysis.[1]

Photodegradation of 2,4-DB

This protocol is derived from a study on the Fe(III)-assisted photodegradation of 2,4-DB.[5]

-

Test Substance: 2,4-dichlorophenoxybutanoic acid (2,4-DB).

-

Irradiation Source: Stationary (308 nm) and laser flash (355 nm) photolysis.

-

Reaction Medium: Aqueous solutions containing Fe(III) complexes ([FeOH]2+ and [Fe(Ox)3]3-).

-

Analysis: The degradation of 2,4-DB and the formation of its photoproducts were monitored by liquid chromatography-mass spectrometry (LC-MS). The initial quantum yield of photodegradation was calculated.

Caption: Experimental workflow for 2,4-DB photodegradation.

Conclusion and Data Gaps

The environmental fate of 2,4-DB methyl ester is primarily dictated by its rapid hydrolysis to 2,4-DB. Subsequently, the degradation pathways of 2,4-DB and its active metabolite, 2,4-D, are well-understood, involving microbial degradation in soil as the principal mechanism. While this guide provides a comprehensive overview based on available data, there is a clear need for further research specifically focused on the environmental behavior of 2,4-DB methyl ester. Studies quantifying the hydrolysis rates of 2,4-DB methyl ester under various environmental conditions (pH, temperature, soil types) and investigating its direct photolysis would provide a more complete picture of its environmental fate.

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invasive.org [invasive.org]

- 5. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. 2,4-D Fact Sheet [npic.orst.edu]

- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 9. 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Methyl 4-(2,4-dichlorophenoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2,4-dichlorophenoxy)butanoate, a chemical compound of interest in agricultural and environmental research. This document details its chemical properties, mechanism of action, relevant experimental protocols, and analytical methodologies.

Core Chemical and Physical Data

This compound is the methyl ester of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a selective systemic herbicide.[1] The ester form is often studied in the context of controlled-release formulations and its environmental fate.[1]

| Property | Value | Source |

| CAS Number | 18625-12-2 | [2] |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | [2] |

| Molecular Weight | 263.12 g/mol | [2] |

| Synonyms | 2,4-DB methyl ester, Methyl 4-(2,4-dichlorophenoxy)butyrate | [2] |

Mechanism of Action: A Synthetic Auxin

The biological activity of this compound is intrinsically linked to its parent compound, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). Within susceptible plants, the ester is likely hydrolyzed to the active acid form. 2,4-DB acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][3][4]

This mimicry disrupts the plant's normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation.[3][4] The primary mode of action involves the perception of the auxinic herbicide by specific receptor proteins, such as the Transport Inhibitor Response 1 (TIR1), which then triggers a signaling cascade.[4] This ultimately results in abnormal growth, physiological stress, and eventually, the death of the susceptible broadleaf plant.[4] Monocotyledonous plants are generally resistant as they can metabolize the herbicide more effectively.[4]

Signaling Pathway of Auxinic Herbicides

Caption: General signaling pathway of synthetic auxins in susceptible plants.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published, methodologies for the parent compounds and related esters provide a strong framework for research.

Synthesis of Phenoxyacetic Acid Compounds

A general method for synthesizing phenoxyacetic acid compounds, such as the parent acid of the target molecule, involves the condensation of a phenol with a haloacetate.[5]

Exemplary Protocol for 2,4-Dichlorophenoxyacetic Acid Synthesis:

-

Reaction Setup: In a reaction vessel, combine 2,4-dichlorophenol, anhydrous sodium carbonate (as a weak base), methyl chloroacetate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[5]

-

Condensation: Heat the mixture to 80-85°C with stirring. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of 2,4-dichlorophenol.[5]

-

Hydrolysis: Once the condensation is complete, add water to the reaction mixture and heat under reflux to hydrolyze the methyl ester to the corresponding carboxylic acid.[5]

-

Acidification and Isolation: Cool the reaction mixture and slowly add concentrated hydrochloric acid until the pH reaches 1-2. This will precipitate the 2,4-dichlorophenoxyacetic acid.[5]

-

Purification: The solid product can be collected by filtration, washed with water, and dried.[5]

To obtain this compound, a similar condensation could be performed using methyl 4-bromobutanoate in place of methyl chloroacetate, followed by purification without the hydrolysis step.

Analytical Methods for Detection

The analysis of this compound and its parent acid in environmental and biological samples is crucial for metabolism and residue studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Gas Chromatography (GC) Method for 2,4-DB and 2,4-D in Forage Plants: [6]

-

Sample Preparation: Homogenize plant material with 2-propanol.

-

Extraction: Filter the homogenate and perform a liquid-liquid extraction to separate the phenoxy acids from plant pigments.

-

Derivatization: For GC analysis, the carboxylic acids are typically converted to their methyl esters. In the case of analyzing the parent acid, diazomethane can be used for methylation.

-

Analysis: Inject the derivatized extract into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

High-Performance Liquid Chromatography (HPLC) Method for 2,4-D in Urine: [7]

-

Solid-Phase Extraction (SPE): Purify the urine sample using an SPE cartridge (e.g., C8 or silica) to remove interfering substances.

-

Chromatographic Separation: Analyze the purified extract using a C8 column with ion suppression (by acidifying the mobile phase) to ensure good peak shape for the acidic analytes.

-

Detection: Use a diode array detector (DAD) or a mass spectrometer (MS) for detection and quantification. LC-MS/MS offers higher selectivity and sensitivity.

Experimental Workflow and Logic

The study of this compound typically follows a logical progression from synthesis to biological and environmental assessment.

Caption: A logical workflow for the comprehensive study of this compound.

References

- 1. This compound for Research [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-DB Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2,4-DB methyl ester (methyl 4-(2,4-dichlorophenoxy)butanoate), a derivative of the selective phenoxy herbicide 2,4-DB. Given the limited availability of quantitative solubility data in public literature, this guide summarizes existing qualitative and quantitative information and furnishes a detailed experimental protocol for researchers to determine its solubility in various organic solvents.

Introduction

2,4-DB methyl ester is the methyl ester of 4-(2,4-dichlorophenoxy)butyric acid. As an ester, its physicochemical properties, including solubility, differ significantly from its parent acid. Esters of phenoxy herbicides are generally characterized by their solubility in organic solvents and oils, a property that is crucial for their formulation and application. Understanding the solubility of 2,4-DB methyl ester is essential for a range of applications, from agrochemical formulation to its use as a reference standard in analytical chemistry and its potential relevance in drug development research.

Solubility of 2,4-DB Methyl Ester

Currently, there is a notable scarcity of comprehensive, quantitative solubility data for 2,4-DB methyl ester across a wide range of organic solvents in peer-reviewed literature. The available information is a mix of qualitative descriptions and specific concentrations for commercially available solutions.

The following table summarizes the known quantitative solubility data for 2,4-DB methyl ester.

| Solvent | Solubility | Temperature (°C) | Notes |

| Methanol | 100 µg/mL | Not Specified | Commercially available as a certified reference material solution. |

| Ethyl Acetate | 100 µg/mL | Not Specified | Commercially available as a certified reference material solution.[1] |

Qualitative assessments from technical data sheets provide further insight into the solubility of 2,4-DB methyl ester.

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Sonication may be required | Clinivex[2] |

| Methanol | Soluble | --- | Clinivex[2] |

| Water | Slightly Soluble | Heating may be required | Clinivex[2] |

General information regarding phenoxy acid esters suggests they are readily soluble in most petroleum oils but are insoluble in water.[3] The parent acid, 2,4-DB, is reported to be readily soluble in acetone, ethanol, and diethyl ether, and slightly soluble in benzene, toluene, and kerosene. This suggests that the methyl ester derivative would also exhibit solubility in a range of common organic solvents.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise solubility data for 2,4-DB methyl ester in their solvents of interest, this section provides a detailed experimental protocol based on the well-established "flask method." This method is suitable for substances with a solubility greater than 10⁻² g/L.

-

2,4-DB methyl ester (of known purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass flasks or vials with airtight stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars or a shaker

-

Centrifuge (if necessary for phase separation)

-

Calibrated, gas-tight analytical syringe or volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,4-DB methyl ester to a glass flask or vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or weight of the organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the solution to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

If a clear supernatant is not easily obtained, centrifugation of an aliquot of the suspension can be performed to separate the solid from the liquid phase.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated syringe or pipette.

-

Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of 2,4-DB methyl ester.

-

Prepare a calibration curve using standard solutions of 2,4-DB methyl ester of known concentrations to accurately quantify the analyte in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2,4-DB methyl ester in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagram illustrates the key steps in the experimental determination of the solubility of 2,4-DB methyl ester in an organic solvent.

Caption: A flowchart of the experimental protocol for determining the solubility of a compound.

Conclusion

While the publicly available quantitative data on the solubility of 2,4-DB methyl ester in organic solvents is limited, the existing qualitative information and data for structurally similar compounds suggest good solubility in a range of non-aqueous solvents. This technical guide provides a robust experimental protocol that researchers, scientists, and drug development professionals can employ to determine the solubility of 2,4-DB methyl ester in their specific solvent systems. The generation of such data is crucial for advancing research and applications involving this compound.

References

The Dawn of Selective Weed Control: A Technical Guide to 4-(2,4-Dichlorophenoxy)butanoic Acid and Its Derivatives

An in-depth exploration into the discovery, history, synthesis, mechanism of action, and biological impact of a pivotal class of selective herbicides.

Introduction

The development of synthetic herbicides in the mid-20th century revolutionized agricultural practices, enabling unprecedented control over weed populations and significantly boosting crop yields. Among these pioneering chemicals, the phenoxy herbicides hold a place of prominence. This technical guide delves into the core scientific principles behind 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and its derivatives, a class of compounds that ushered in a new era of selective weed management. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthesis, mechanism of action, and practical applications of these influential agrochemicals.

Discovery and Historical Context

The story of 4-(2,4-dichlorophenoxy)butanoic acid is intrinsically linked to the discovery of its close relative, 2,4-dichlorophenoxyacetic acid (2,4-D). Developed during World War II, 2,4-D was one of the first successful selective herbicides, capable of killing broadleaf weeds without harming grass crops[1]. This selectivity was a monumental breakthrough in agriculture.

Following the success of 2,4-D, researchers sought to develop related compounds with improved properties, such as enhanced selectivity in a wider range of crops. This led to the synthesis and investigation of a series of ω-(2,4-dichlorophenoxy)alkanoic acids. Within this series, 4-(2,4-dichlorophenoxy)butanoic acid, commonly known as 2,4-DB, emerged as a particularly valuable compound. It was discovered that certain plants possess the enzymatic machinery to convert 2,4-DB into the highly active herbicide 2,4-D through a process of β-oxidation, while many desirable crops lack this capability, thus conferring a unique mechanism of selectivity[2][3]. This discovery opened the door for the use of 2,4-DB in crops that were sensitive to 2,4-D, such as legumes.

Physicochemical and Toxicological Profile

A thorough understanding of the chemical and physical properties of 2,4-DB is essential for its formulation, application, and environmental risk assessment.

Table 1: Physicochemical Properties of 4-(2,4-Dichlorophenoxy)butanoic Acid

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| Appearance | Colorless to white crystals |

| Melting Point | 117-119 °C |

| Water Solubility | 46 mg/L |

| logP (Octanol-Water Partition Coefficient) | 3.53 |

The toxicological profile of a herbicide is a critical determinant of its safety for applicators, consumers, and the environment.

Table 2: Acute Toxicity of 4-(2,4-Dichlorophenoxy)butanoic Acid

| Test Organism | Route of Exposure | LD₅₀ (mg/kg) | Toxicity Class |

| Rat | Oral | 370 - 700 | Moderately Toxic |

| Rabbit | Dermal | >2000 | Low Toxicity |

| Bobwhite Quail | Oral | 500 | Moderately Toxic |

Synthesis and Manufacturing

The commercial synthesis of 4-(2,4-dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with γ-butyrolactone under alkaline conditions. A foundational patented method describes reacting an alkali metal salt of 2,4-dichlorophenol with butyrolactone under substantially anhydrous conditions[4]. The general process involves the formation of the 2,4-dichlorophenoxide salt, followed by its nucleophilic attack on the γ-butyrolactone ring.

Experimental Protocol: Laboratory Synthesis of 4-(2,4-Dichlorophenoxy)butanoic Acid

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

γ-Butyrolactone

-

Toluene (or another suitable azeotroping agent)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)

Procedure:

-

Formation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2,4-dichlorophenol in toluene. Add a stoichiometric amount of aqueous sodium hydroxide solution.

-

Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. Continue heating until no more water is collected, ensuring an anhydrous reaction environment.

-

Reaction with γ-Butyrolactone: Cool the reaction mixture. Add a stoichiometric amount of γ-butyrolactone to the flask.

-

Reaction: Heat the mixture to a temperature of 140-210°C to facilitate the ring-opening reaction of the butyrolactone by the phenoxide[4]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture and dilute it with water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will precipitate the 4-(2,4-dichlorophenoxy)butanoic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Mechanism of Action: A Tale of Two Pathways

The herbicidal activity of 2,4-DB is a fascinating example of bioactivation. By itself, 2,4-DB has weak auxin activity. Its potent herbicidal effect in susceptible plants is due to its metabolic conversion to 2,4-D, a strong synthetic auxin[3]. This conversion occurs through the enzymatic process of β-oxidation, the same pathway plants use to break down fatty acids.

Once converted to 2,4-D, the molecule mimics the natural plant hormone indole-3-acetic acid (IAA), but with a crucial difference: it is not readily degraded by the plant's natural homeostatic mechanisms. This leads to an overload of auxin signaling, causing uncontrolled and disorganized cell growth, division, and elongation. The visible symptoms of this disruption include twisting of stems and leaves (epinasty), thickening of tissues, and ultimately, plant death[1][3].

The selectivity of 2,4-DB arises from the differential ability of plants to perform this β-oxidation. Many broadleaf weeds readily convert 2,4-DB to 2,4-D, leading to their demise. In contrast, many leguminous crops, such as alfalfa and peanuts, lack the specific enzymes required for this conversion or carry it out at a much slower rate, allowing them to tolerate the application of 2,4-DB[3].

Herbicidal Efficacy and Spectrum of Control

2,4-DB is primarily used for the post-emergence control of annual and perennial broadleaf weeds in various crops, most notably alfalfa, peanuts, and soybeans. Its efficacy is dependent on the weed species, their growth stage at the time of application, and environmental conditions.

Table 3: Herbicidal Efficacy of 2,4-DB on Selected Broadleaf Weeds

| Weed Species | Common Name | Efficacy Level |

| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent[5] |

| Chenopodium album | Common Lambsquarters | Good to Excellent[6][7][8] |

| Sinapis arvensis | Wild Mustard | Good to Excellent[6][9] |

| Xanthium strumarium | Common Cocklebur | Excellent[6] |

| Ipomoea spp. | Morningglory | Good[6] |

| Ambrosia artemisiifolia | Common Ragweed | Good |

| Rumex crispus | Curly Dock | Good[6] |

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

Objective: To determine the dose-response of a target weed species to 4-(2,4-dichlorophenoxy)butanoic acid.

Materials:

-

Seeds of the target weed species (e.g., Amaranthus retroflexus)

-

Pots filled with a standardized soil or potting mix

-

Technical grade 2,4-DB

-

Formulation adjuvants (if required)

-

Controlled environment greenhouse or growth chamber

-

Herbicide sprayer with calibrated nozzles

Procedure:

-

Plant Preparation: Sow seeds of the target weed in pots and grow them under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a stock solution of 2,4-DB and then a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 0.5, 1, 2, and 4 times the recommended field rate).

-

Herbicide Application: Apply the different herbicide rates to the weeds using a calibrated sprayer to ensure uniform coverage. Include a control group that is sprayed only with water and any adjuvants.

-

Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Additionally, harvest the above-ground biomass of the plants and measure their dry weight.

-

Data Analysis: Analyze the data using a dose-response model (e.g., log-logistic) to calculate the effective dose required to cause 50% inhibition of growth (ED₅₀) or 50% visual injury.

Metabolism and Environmental Fate

The environmental persistence and degradation of 2,4-DB are important considerations for its use. In soil and water, 2,4-DB is primarily degraded by microbial activity. The rate of degradation is influenced by factors such as soil type, temperature, moisture, and the microbial population present.

In plants, as previously discussed, the primary metabolic pathway in susceptible species is β-oxidation to 2,4-D. In tolerant species, other metabolic pathways may be involved, such as conjugation with sugars or amino acids, which detoxify the compound and facilitate its sequestration within the plant.

Experimental Protocol: Analysis of 2,4-DB and its Metabolites in Plant Tissue

Objective: To identify and quantify 2,4-DB and its primary metabolite, 2,4-D, in plant tissues following application.

Materials:

-

Plant tissue from treated and untreated plants

-

Liquid nitrogen

-

Extraction solvent (e.g., acetonitrile or methanol)

-

Internal standards (e.g., deuterated 2,4-DB and 2,4-D)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

High-performance liquid chromatograph (HPLC) or gas chromatograph (GC) coupled with a mass spectrometer (MS)

Procedure:

-

Sample Collection and Preparation: Harvest plant tissue at various time points after treatment and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize and grind the tissue to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with an appropriate solvent, spiked with internal standards.

-

Cleanup: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering compounds such as pigments and lipids.

-

Analysis: Analyze the cleaned extract using LC-MS or GC-MS. The compounds are separated based on their physicochemical properties and then detected and quantified by the mass spectrometer.

-

Quantification: Create a calibration curve using standards of 2,4-DB and 2,4-D to quantify their concentrations in the plant samples.

Conclusion

4-(2,4-Dichlorophenoxy)butanoic acid and its derivatives represent a significant milestone in the history of chemical weed control. Their unique mechanism of selective bioactivation provided a valuable tool for managing broadleaf weeds in leguminous and other sensitive crops. The principles of synthetic auxin action, metabolic activation, and differential plant metabolism that underpin the efficacy of 2,4-DB continue to be relevant areas of research in the ongoing effort to develop more effective and sustainable weed management strategies. This guide has provided a comprehensive technical overview to aid researchers and professionals in understanding and building upon the legacy of this important class of herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. alfalfasymposium.ucdavis.edu [alfalfasymposium.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. GB793514A - Process for the preparation of 廉 -2:4-dichlorophenoxybutyric acid and derivatives thereof - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Toxicological Profile of Methyl 4-(2,4-dichlorophenoxy)butanoate

Introduction

Methyl 4-(2,4-dichlorophenoxy)butanoate is the methyl ester of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a selective, systemic phenoxy herbicide.[1] It belongs to the broader family of chlorophenoxy herbicides, which also includes the widely used 2,4-dichlorophenoxyacetic acid (2,4-D).[2][3] Due to the limited availability of toxicological data specifically for this compound, this guide will draw upon the more extensive research conducted on its parent acid, 2,4-DB, and the closely related compound, 2,4-D. The toxicological profile of these related compounds provides a strong indication of the potential hazards associated with this compound. In plants, these compounds mimic the action of auxins, which are growth hormones, leading to uncontrolled growth and eventually death in susceptible broadleaf weeds.[3][4][5][6]

Chemical and Physical Properties

A summary of the chemical and physical properties for this compound is provided in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 18625-12-2 |

| Molecular Formula | C11H12Cl2O3 |

| Molecular Weight | 263.12 g/mol |

| Boiling Point | 353.9 °C at 760 mmHg |

| Flash Point | 143.4 °C |

| Density | 1.272 g/cm³ |

| Vapor Pressure | 3.48E-05 mmHg at 25°C |

| LogP | 3.32540 |

| Source: LookChem[7] |

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for 2,4-D, a closely related and extensively studied chlorophenoxy herbicide. This data provides a benchmark for the potential toxicity of this compound.

Acute Oral Toxicity

| Test Species | Parameter | Value | Reference |

| Rat | LD50 | 639 - 1646 mg/kg | NPIC[8] |

| Mouse | LD50 | 138 mg/kg | NPIC[8] |

| Dog | LD50 | 100 mg/kg | Wikipedia[5] |

| Hamster | LD50 | 500 mg/kg | Wikipedia[5] |

Acute Dermal and Inhalation Toxicity

| Test Species | Route | Parameter | Value | Reference |

| Rabbit | Dermal | LD50 | 1829 - >2000 mg/kg | NPIC[8] |

| Rat | Inhalation | LC50 | 0.78 - >5.4 mg/L | NPIC[8] |

Experimental Protocols

Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.

-

Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance is administered by gavage in a single dose. The volume administered is based on the animal's body weight.

-

Dose Levels: A starting dose is selected based on available data. Depending on the outcome (survival or mortality), subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test, following OECD Guideline 471, is a widely used method to assess the mutagenic potential of a substance.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic metabolic processes in mammals.

-

Procedure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture is plated on a minimal agar medium lacking the specific amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Bioassay